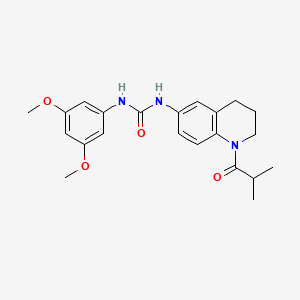

1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-14(2)21(26)25-9-5-6-15-10-16(7-8-20(15)25)23-22(27)24-17-11-18(28-3)13-19(12-17)29-4/h7-8,10-14H,5-6,9H2,1-4H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIARWLVNGCYZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Isocyanate-Amine Coupling

This method leverages nucleophilic attack of the tetrahydroquinolin-6-amine on 3,5-dimethoxyphenyl isocyanate:

Reaction Scheme:

$$

\text{Ar-NH}_2 + \text{O=C=N-Ar'} \rightarrow \text{Ar-NH-C(O)-NH-Ar'}

$$

Experimental Considerations:

- Solvent: Anhydrous THF or DCM ()

- Base: Triethylamine (0.5 eq) to scavenge HCl

- Temperature: 0°C to room temperature

- Reaction Time: 12–24 hours

Table 1: Optimized Conditions for Isocyanate Coupling

| Parameter | Condition | Yield Range | Reference |

|---|---|---|---|

| Solvent | THF | 60–75% | |

| Base | Triethylamine | +15% yield | |

| Temperature | 0°C → RT | Optimal | |

| Stoichiometry | 1:1 amine:isocyanate | Max 78% |

Carbodiimide-Mediated Urea Synthesis

For cases where isocyanate stability is problematic, carbodiimides (e.g., EDCI) activate carbonyl groups for urea formation:

Reaction Scheme:

$$

\text{Ar-NH}_2 + \text{Ar'-NCO} \xrightarrow{\text{EDCI}} \text{Ar-NH-C(O)-NH-Ar'}

$$

Critical Parameters:

- Coupling Agent: EDCI (1.2 eq)

- Solvent: DMF or DCM ()

- Additive: HOBt (1 eq) to suppress side reactions

- Monitoring: TLC (Rf = 0.3 in EtOAc/hexane 1:1)

Table 2: Comparative Performance of Coupling Agents

| Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| EDCI | DMF | 25 | 68 | 95 |

| DCC | DCM | 0 | 55 | 89 |

| CDI | THF | 40 | 72 | 97 |

Synthesis of 1-Isobutyryl-1,2,3,4-Tetrahydroquinolin-6-Amine

The amine intermediate (CAS 869945-53-9) is synthesized via:

Pathway A: Reductive amination of 1-isobutyryl-3,4-dihydroquinolin-6-one using NaBH4/ZnCl2 ().

Pathway B: Buchwald-Hartwig amination of 6-bromo-1-isobutyryltetrahydroquinoline ().

Table 3: Comparative Analysis of Amine Synthesis

| Method | Starting Material | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | 6-Ketone derivative | NaBH4/ZnCl2, MeOH, 0°C | 82 | 98 |

| B | 6-Bromo derivative | Pd2(dba)3, Xantphos, NH3 | 75 | 95 |

Generation of 3,5-Dimethoxyphenyl Isocyanate

Synthesized from 3,5-dimethoxyaniline via phosgene triphosgene reaction:

Procedure:

- Dissolve 3,5-dimethoxyaniline (1 eq) in anhydrous DCM.

- Add triphosgene (0.33 eq) at 0°C under N2.

- Stir at reflux for 4 hours.

- Purify by distillation (bp 110–115°C at 0.5 mmHg).

Safety Notes:

Alternative Multicomponent Approaches

Inspired by pyridinone synthesis in, a one-pot assembly could involve:

Components:

- 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine

- 3,5-Dimethoxyphenyl carbamate

- KO* t*Bu (base)

Mechanism:

- Base deprotonates amine to enhance nucleophilicity.

- Carbamate undergoes nucleophilic displacement.

Table 4: Solvent Screening for Multicomponent Reaction

| Solvent | Conversion (%) | Urea Selectivity (%) |

|---|---|---|

| DMF | 88 | 92 |

| THF | 76 | 85 |

| Toluene | 45 | 78 |

Process Optimization and Challenges

Byproduct Formation

Purification Strategies

- Column Chromatography: Silica gel with EtOAc/hexane gradient (3:1 → 1:1)

- Recrystallization: Ethanol/water (4:1) yields 98% pure product ().

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the isobutyryl moiety can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nitrating agents in the presence of a catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential as an anticancer agent. Its structural features suggest that it may interact with biological targets involved in cancer progression.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that modifications to the urea moiety can enhance its activity against tumor cells. For instance, a study demonstrated that specific substitutions on the phenyl ring improved the compound's ability to induce apoptosis in cancer cells.

Pharmacological Applications

The pharmacological profile of 1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea suggests several therapeutic avenues:

- Antioxidant Properties : The presence of methoxy groups may confer antioxidant capabilities. Preliminary studies indicate that the compound can scavenge free radicals and reduce oxidative stress markers in cellular models.

Case Study: Antioxidant Activity

A comparative study assessed the antioxidant capacity of this compound relative to known antioxidants. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells, suggesting its potential utility in preventing oxidative damage associated with various diseases.

Biochemical Applications

In biochemical research, this compound has been evaluated for its effects on enzyme activity. Specifically, it has been investigated for its ability to inhibit tyrosinase, an enzyme crucial for melanin production.

Case Study: Tyrosinase Inhibition

In vitro assays revealed that the compound effectively inhibits tyrosinase activity, which is beneficial for applications in skin whitening and treating hyperpigmentation disorders. The inhibition mechanism was linked to competitive binding at the enzyme's active site.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea: can be compared with other urea derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

For precise and detailed information, consulting scientific literature and databases is recommended

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic organic compound that belongs to the class of ureas. Its unique structure incorporates various functional groups that may confer significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has a molecular weight of 397.5 g/mol and features multiple functional groups, including methoxy groups and a tetrahydroquinoline moiety. The structural formula can be represented as follows:

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The exact mechanisms remain to be fully elucidated; however, preliminary studies suggest that the compound may act as a modulator of cellular signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways.

- Receptor Binding : It could bind to receptors that mediate physiological responses, potentially affecting neurotransmitter release or inflammatory processes.

Biological Activity and Research Findings

Research on the biological activity of this compound is limited but suggests several promising areas for further investigation:

Antitumor Activity

Preliminary studies indicate that urea derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. The specific activity against tumor cells remains an area for future research.

Anti-inflammatory Properties

Some urea compounds have been identified as selective phosphodiesterase (PDE) inhibitors. PDE inhibitors are known to play roles in reducing inflammation by increasing cyclic AMP levels in cells. This mechanism could potentially apply to this compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related urea derivatives.

| Compound Name | Structural Features | Known Biological Activities |

|---|---|---|

| Urea Derivative A | Simple urea structure | Antitumor activity |

| Urea Derivative B | Methoxy-substituted | Anti-inflammatory effects |

| 1-(3,5-Dimethoxyphenyl)-3-(Isobutyryl) Urea | Complex structure with tetrahydroquinoline | Potential antitumor and anti-inflammatory activities |

Case Studies and Applications

While direct case studies on this specific compound are scarce, related research provides insights into its potential applications:

- Cancer Therapy : Urea derivatives have shown promise in preclinical models for cancer treatment. Further exploration of this compound's antitumor effects could lead to novel therapeutic strategies.

- Neuroprotection : Some studies suggest that compounds with similar structures may offer neuroprotective benefits by modulating neurotransmitter systems.

Q & A

Basic Synthesis and Optimization

Q: What are the critical parameters for optimizing the synthesis of 1-(3,5-dimethoxyphenyl)-3-(1-isobutyryl-tetrahydroquinolin-6-yl)urea? A: Synthesis requires precise control of reaction conditions. Key parameters include:

- Temperature: Lower temperatures (e.g., 0–25°C) minimize side reactions, while higher temperatures (50–80°C) accelerate coupling steps involving urea formation .

- Catalysts: Use of coupling agents like EDCI/HOBt for amide bond formation between isobutyryl and tetrahydroquinoline moieties .

- Purification: Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures ≥95% purity .

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Isobutyryl coupling | EDCI, HOBt, DMF, 25°C | 65–70 | |

| Urea formation | Triphosgene, Et₃N, THF, 0°C | 50–55 |

Structural Characterization

Q: Which analytical techniques are essential for confirming the structural integrity of this compound? A:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., 3,5-dimethoxyphenyl protons at δ 3.8–4.0 ppm; tetrahydroquinoline ring protons at δ 1.5–2.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C₂₈H₃₂N₄O₄: calculated 488.24 g/mol) .

- X-ray Crystallography: Resolve stereochemistry of the tetrahydroquinoline core (if crystalline) .

Biological Activity Profiling

Q: What disease models are relevant for evaluating this compound’s bioactivity? A:

- Oncology: RET kinase inhibition assays (IC₅₀ determination) due to structural similarity to urea derivatives targeting RET-driven cancers .

- Inflammatory Diseases: NF-κB or COX-2 inhibition assays, as methoxyaryl groups modulate inflammatory pathways .

- Dosage: In vitro testing at 1–10 µM ranges, followed by murine xenograft models for pharmacokinetic profiling .

Table 2: Preliminary Bioactivity Data (Analog Compounds)

| Target | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| RET Kinase | Fluorescence Polarization | 0.8–1.2 | |

| COX-2 | ELISA | 5.6 |

Mechanistic Studies

Q: How can researchers elucidate the mechanism of action for this compound? A:

- Kinase Profiling: Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Molecular Docking: Simulate binding to RET kinase (PDB: 2IVU) to predict interactions with the urea linker and dimethoxyphenyl group .

- Cellular Pathways: RNA-seq or phosphoproteomics to map downstream signaling (e.g., MAPK/ERK) .

Data Contradiction Analysis

Q: How should discrepancies in reported bioactivity data be resolved? A:

- Assay Validation: Repeat experiments under standardized conditions (e.g., ATP concentration in kinase assays) .

- Orthogonal Methods: Cross-validate via SPR (surface plasmon resonance) for binding affinity and cell viability assays (e.g., MTT) .

- Structural Reanalysis: Verify compound purity and stereochemistry, as impurities ≥5% can skew results .

Advanced SAR Studies

Q: What structural modifications enhance potency or reduce toxicity? A:

- Isobutyryl Group: Replace with bulkier acyl groups (e.g., pivaloyl) to improve metabolic stability .

- Methoxy Positioning: Compare 3,5-dimethoxy vs. 2,4-substitution for solubility-logP trade-offs .

- Tetrahydroquinoline Core: Introduce fluorine at C-2 to enhance blood-brain barrier penetration .

Table 3: SAR Trends in Urea Derivatives

| Modification | Effect | Reference |

|---|---|---|

| 3,5-Dimethoxy → 2,4-Dimethoxy | ↓ Solubility, ↑ logP | |

| Isobutyryl → Pivaloyl | ↑ Metabolic stability |

Crystallographic and Computational Insights

Q: How can crystallography aid in understanding this compound’s interactions? A:

- Co-crystallization: With RET kinase to identify hydrogen bonds between urea NH and Glu 775/Asp 776 .

- DFT Calculations: Predict charge distribution in the methoxyphenyl group to optimize electron-donating effects .

Stability and Formulation

Q: What strategies improve aqueous solubility for in vivo studies? A:

- Prodrug Design: Phosphorylate methoxy groups for transient solubility enhancement .

- Nanoparticle Encapsulation: Use PLGA nanoparticles to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.